N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that features a phenyl ring substituted with an acetyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-acetylphenylamine and 3,5-dimethyl-1H-pyrazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the acetyl group can yield alcohols or other reduced forms.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals due to its potential bioactivity.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups on the pyrazole ring.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an additional carbon in the propanamide chain.
Uniqueness
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole moieties, which confer specific chemical and biological properties. The dimethyl groups on the pyrazole ring can influence the compound’s steric and electronic properties, potentially enhancing its activity or selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-12(2)19(18-11)8-7-16(21)17-15-6-4-5-14(10-15)13(3)20/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCNWXLNHAGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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